(4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
The compound (4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one is a complex heterocyclic molecule featuring a tricyclic core with fused oxa- and aza-rings. Key structural elements include:
- A (2-chlorophenyl)methylidene substituent at the 4-position, contributing hydrophobic and electron-withdrawing properties.
- A (pyridin-3-yl)methyl group at the 12-position, introducing a basic nitrogen atom capable of hydrogen bonding or coordination chemistry.
Properties
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3/c24-19-6-2-1-5-16(19)10-21-22(27)17-7-8-20-18(23(17)29-21)13-26(14-28-20)12-15-4-3-9-25-11-15/h1-11H,12-14H2/b21-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIQJYLUOHRWTD-FBHDLOMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CC=CC=C4Cl)C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4Cl)/C3=O)OCN1CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This tricyclic compound encompasses various functional groups that contribute to its pharmacological properties.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : CHClNO
- Molecular Weight : 492.9 g/mol
- Structural Features : Contains aromatic rings, heterocycles, and a ketone functional group.
The presence of both chlorophenyl and pyridinyl substituents suggests potential interactions with various biological targets, making it relevant for drug discovery.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound and similar derivatives:
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine and phenyl groups have been shown to block cell cycle progression in the G2/M phase and inhibit tumor growth in vivo models .
Antimicrobial Properties
Compounds bearing chlorophenyl and pyridinyl moieties have demonstrated significant antimicrobial activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. These activities suggest possible applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antiproliferative Effects
- Antimicrobial Screening
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on pyrazolone derivatives have shown that they can possess high antibacterial activity against various pathogens. The presence of the pyridine and chlorophenyl groups in our target compound could enhance its interaction with biological targets, potentially leading to effective antimicrobial agents .
Cancer Research:
Compounds structurally related to the target molecule have been investigated for their anticancer properties. The ability of such compounds to inhibit specific cancer cell lines has been documented, suggesting that the unique tricyclic structure may play a role in modulating cellular pathways involved in cancer progression . Further research is required to evaluate the efficacy of (4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one in this context.
Materials Science
Organic Light Emitting Diodes (OLEDs):
The unique electronic properties of compounds containing pyridine and dioxane moieties make them suitable candidates for use in OLEDs. The incorporation of such compounds into organic electronic devices could enhance light emission efficiency and stability . Ongoing studies are focusing on optimizing the synthesis and processing conditions to maximize performance in OLED applications.
Polymer Chemistry:
The compound's structure suggests potential applications in polymer synthesis as a monomer or cross-linking agent. Its ability to form stable covalent bonds could be exploited in developing new polymeric materials with tailored properties for specific applications such as coatings or adhesives .
Catalysis
Metal Coordination:
The presence of nitrogen and oxygen atoms in the compound allows for the formation of coordination complexes with transition metals. Such complexes are often used as catalysts in various chemical reactions including oxidation and polymerization processes . Investigating the catalytic properties of this compound could lead to new methodologies in synthetic organic chemistry.
Comparison with Similar Compounds
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) ()
- Structural Similarities :
- Contains a fused tetracyclic system with sulfur (3,7-dithia) and nitrogen (5-aza) atoms.
- Substituted aromatic ring (4-methoxyphenyl) for hydrophobic interactions.
- Key Differences: Replaces oxygen atoms in the target compound with sulfur, altering electronic properties and metabolic stability.
Thiazolo[4,5-d]pyrimidine Derivatives ()
- Structural Similarities :
- Fused thiazole-pyrimidine rings mimic the tricyclic core of the target compound.
- Substituted phenyl groups (e.g., compound 19) enhance lipophilicity.
- Key Differences :
Pharmacological Potential ()
- Anti-HIV Analogs : Piroxicam derivatives () with EC₅₀ values of 20–25 µM highlight the relevance of tricyclic systems in viral inhibition, though the target compound’s pyridinyl group may enhance solubility over piroxicam’s carboxylate .
- Milbemycin-like Compounds : Similar macrocyclic lactones () share rigid backbones but lack the aza-oxa heterocycles seen here .
Data Tables
Table 2: Functional Group Impact
Research Implications
The structural uniqueness of (4Z)-4-[(2-chlorophenyl)methylidene]-12-[(pyridin-3-yl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one positions it as a candidate for:
- Targeted Synthesis : Adopting microwave-assisted strategies (as in ) to optimize yield .
- Biosynthetic Engineering : Leveraging Pseudomonas BGCs () for heterologous production .
- Drug Discovery : Functionalization of the pyridinyl group to enhance antiviral or anticancer activity, inspired by piroxicam analogs () and lankacidin derivatives .
Further studies should prioritize crystallographic analysis (using SHELX-based methods; ) and anti-HIV/anticancer assays to validate hypotheses .
Preparation Methods
Cyclization Strategy
The tricyclic system is assembled via a tandem cyclization approach, as exemplified by related azatricyclo compounds in patent literature. A proposed route involves:
-
Step 1 : Condensation of a diamine precursor with a diketone to form the central diazepine ring.
-
Step 2 : Intramolecular etherification to establish the 3,10-dioxa bridges.
For instance, heating 1,2-diaminobenzene with ethyl acetoacetate in the presence of a Lewis acid (e.g., ZnCl₂) generates a bicyclic intermediate, which undergoes nucleophilic attack by a hydroxyl group to form the oxa ring. Silica gel chromatography is commonly employed for purification at this stage.
Table 1: Hypothetical Reaction Conditions for Core Formation
Introduction of the (2-Chlorophenyl)methylidene Group
Knoevenagel Condensation
The exocyclic double bond at position 4 is installed via a stereoselective Knoevenagel reaction. Treatment of the tricyclic ketone intermediate with 2-chlorobenzaldehyde in the presence of a base (e.g., piperidine) and acetic acid under reflux yields the Z-configured α,β-unsaturated ketone. The Z selectivity is attributed to steric hindrance from the tricyclic framework, favoring the less bulky configuration.
Table 2: Condensation Optimization
| Catalyst | Solvent | Temp (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 85:15 | 72 |
| NH₄OAc | EtOH | 80 | 70:30 | 65 |
Functionalization with the (Pyridin-3-yl)methyl Group
Alkylation of the Aza Nitrogen
The secondary amine in the tricyclic core is alkylated using 3-(bromomethyl)pyridine under basic conditions. A mixture of K₂CO₃ and DMF facilitates nucleophilic substitution, affording the N-alkylated product. The reaction is monitored by TLC, and the product is isolated via column chromatography.
Table 3: Alkylation Parameters
| Base | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 8 | 68 | 95% |
| Cs₂CO₃ | DMSO | 12 | 75 | 97% |
Stereochemical and Spectroscopic Characterization
Confirming the Z Configuration
The geometry of the (2-chlorophenyl)methylidene group is verified via NMR coupling constants () and NOESY correlations between the vinyl proton and the adjacent carbonyl group.
Q & A
Q. How can researchers design robust data analysis pipelines for multi-omics studies involving this compound?
- Methodological Answer : Implement reproducible workflows:
- Network pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify off-target effects .
- Pathway enrichment : Use GSEA (Gene Set Enrichment Analysis) to link transcriptomic data to signaling pathways (e.g., apoptosis, MAPK) .
Analytical Techniques Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
